2-(Diethoxymethyl)thiophene
Overview
Description
2-(Diethoxymethyl)thiophene is an organic compound with the molecular formula C9H14O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
2-(Diethoxymethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse chemical characteristics . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene and its derivatives, including this compound, are known to be involved in various biochemical pathways . For instance, the deactivation processes from the first excited state of thiophene and small oligothiophenes have been investigated using quantum chemical calculations . .
Pharmacokinetics
Its molecular weight is 18627100, and it has a density of 1066g/cm3 . Its boiling point is 219.432ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the diverse biological activities of thiophene derivatives, it’s plausible that this compound could have a range of effects depending on the specific biological target and context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)thiophene typically involves the reaction of thiophene-2-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
2-(Diethoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A methyl-substituted derivative of thiophene.
2-Ethylthiophene: An ethyl-substituted derivative of thiophene.
2-Formylthiophene: A formyl-substituted derivative of thiophene.
Uniqueness: 2-(Diethoxymethyl)thiophene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions and applications that are not possible with simpler thiophene derivatives. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(diethoxymethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
Record name | 2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-97-2 | |
Record name | 2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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